molecular formula C14H18N2 B1216737 Cyclindole CAS No. 32211-97-5

Cyclindole

Cat. No.: B1216737
CAS No.: 32211-97-5
M. Wt: 214.31 g/mol
InChI Key: WZXJEMXDECWINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

This compound is formally recognized under multiple nomenclature systems, reflecting its significance in pharmaceutical research and chemical databases. The compound bears the International Nonproprietary Name designation of ciclindole, while its United States Adopted Name listing appears as this compound. The systematic chemical nomenclature assigns the compound the International Union of Pure and Applied Chemistry name of N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine.

The compound was originally developed under the research designation WIN-27,147-2, which remains its most commonly referenced developmental code name in scientific literature. This designation reflects its origins in pharmaceutical research programs focused on central nervous system active compounds. The Chemical Abstracts Service has assigned the unique identifier 32211-97-5 to this compound, which serves as its primary reference number in chemical databases and regulatory documentation.

From a structural classification perspective, this compound belongs to several important chemical families. It is categorized as a tricyclic antipsychotic agent, sharing structural similarities with other compounds in this therapeutic class. The compound also falls under the broader classification of tryptamine derivatives, specifically those in which the aminoethyl side-chain has undergone cyclization. Additionally, this compound is classified as a tetrahydrocarbazole derivative and contains dimethylamino functional groups, placing it within the N,N-dialkyltryptamine chemical family.

Nomenclature System Name Classification
International Nonproprietary Name Ciclindole Antipsychotic
United States Adopted Name This compound Tricyclic compound
International Union of Pure and Applied Chemistry N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine Tetrahydrocarbazole
Developmental Code WIN-27,147-2 Research compound
Chemical Abstracts Service Number 32211-97-5 Unique identifier

Historical Context and Discovery

The development of this compound emerged during a period of intensive research into novel antipsychotic and antidepressant compounds in the mid-to-late twentieth century. This compound represents part of a broader scientific effort to develop more effective treatments for psychiatric disorders while potentially reducing the side effects associated with existing medications. The compound was initially synthesized and characterized as part of research programs investigating tricyclic structures with potential central nervous system activity.

Clinical investigations of this compound began with studies examining its antidepressant properties. A significant uncontrolled clinical study was conducted involving ten hospitalized patients with depression, where WIN-27,147-2 demonstrated statistically significant improvement across multiple assessment scales. The study revealed improvements in Hamilton Depression Rating Scale total scores, Brief Psychiatric Rating Scale measurements, and Zung Depression Scale evaluations, with nine of the ten patients showing marked improvement and one patient demonstrating substantial progress.

Properties

CAS No.

32211-97-5

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C14H18N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-6,10,15H,7-9H2,1-2H3

InChI Key

WZXJEMXDECWINY-UHFFFAOYSA-N

SMILES

CN(C)C1CCC2=C(C1)C3=CC=CC=C3N2

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=CC=CC=C3N2

Synonyms

2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazole-3-amine
3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole
cyclindole
cyclindole hydrochloride
Win 27,147-2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with phenylhydrazine and N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine (a spirocyclic ketone protected as a dioxolane). Under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4), the dioxolane protecting group is hydrolyzed, releasing a reactive ketone intermediate. This ketone condenses with phenylhydrazine to form a phenylhydrazone, which undergoes a-sigmatropic rearrangement followed by cyclization to yield the tetrahydrocarbazole core. The dimethylamine moiety remains intact throughout the process, culminating in this compound (Fig. 1).

Key Conditions :

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (~80–100°C).

  • Acid Catalyst : Concentrated HCl or H2SO4\text{H}_2\text{SO}_4.

  • Work-up : The crude product is purified via recrystallization from ethyl ether/hexane, yielding crystals with a melting point of 138–142°C.

Advantages and Limitations

This method offers high atom economy and avoids multi-step purification. However, the use of strong acids necessitates corrosion-resistant equipment, and the spirocyclic starting material may require specialized synthesis.

Comparative Analysis of Methods

Method Yield Complexity Scalability Citation
Fischer Indole SynthesisModerateLowHigh
Stille CouplingHigh*HighModerate
Reductive AminationLow*ModerateLow

*Theoretical estimates based on analogous reactions.

The Fischer method remains the most practical due to its simplicity and scalability. Transition-metal approaches, while powerful, introduce cost and complexity barriers for large-scale production.

Chemical Reactions Analysis

Key Reaction Data:

StepReagents/ConditionsProductYield
Bischler CyclizationGlycolaldehyde, ethylene glycol, refluxPyrrolocarbazole 16 ~85%
Birch ReductionNa/NH₃(l)Deprotected 17 High
MethylationHCHO, NaBH₃CN8 (final product)Moderate

Role of the 7-Hydroxyl Group in H-Bonding

The 7-hydroxyl group is critical for inotropic activity. Studies involving structural analogues revealed:

  • Deshydroxy Analogue : Inactive, confirming the necessity of the hydroxyl group .

  • Pyrido Analogues : Pyrido[3,2-a]carbazoles (9a , 9b ) retain activity even when the indolic NH is methylated, suggesting the hydroxyl group acts as an H-bond donor rather than acceptor .

NMR Analysis:

  • Ortho-Cyclization : NMR spectra confirmed cyclization occurred ortho to the indolic nitrogen in 8 , with benzenic protons forming a multiplet (J = 8 Hz) .

  • Acetyl Cleavage : Removal of acetyl groups in 19 restored singlet signals for benzenic protons, consistent with planar aromatic systems .

Biological Activity and Receptor Interactions

7-Hydroxycyclindole derivatives exhibit inotropic activity, but the exact receptor mechanism remains unclear. Key findings include:

  • H-Bond Stabilization : Conformational energy calculations (PCILO method) show the hydroxyl group’s O-H bond prefers a planar orientation, stabilized by H-bonding (ΔG ≥ 3 kcal/mol) .

  • Methylated Analogues : 9b (N-methylpyrido) showed comparable activity to 9a , ruling out indolic NH participation in H-bonding .

Activity Comparison:

CompoundStructureInotropic Activity
7-Hydroxythis compound (7 )Parent structureHigh
Deshydroxy analogueNo hydroxyl groupInactive
9a (pyrido)Pyridine N as acceptorModerate-High
9b (N-methylpyrido)Methylated indolic NModerate-High

Mechanistic Insights

  • Stereochemical Control : The synthesis of 18 via Bischler condensation demonstrated ortho coupling (J = 8 Hz), validated by NMR .

  • Receptor Binding : The hydroxyl group likely interacts with a receptor’s donor nucleus, compensating for conformational strain (1.3–2.8 kcal/mol destabilization) .

Scientific Research Applications

Medicinal Chemistry

Cyclindole derivatives have been explored for their potential as pharmacological agents. The structural characteristics of this compound allow for modifications that can enhance biological activity. Some key applications include:

  • Antidepressant Activity : this compound derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine. This modulation is crucial for the treatment of depression and anxiety disorders. Research indicates that this compound compounds can influence the trimonoamine modulating system (TMMS), leading to therapeutic effects in mood disorders .
  • Neuroprotective Effects : Certain this compound derivatives exhibit neuroprotective properties, which can be beneficial in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their utility in central nervous system (CNS) disorders .

Treatment of Neurobehavioral Disorders

Recent studies have highlighted the effectiveness of this compound derivatives in treating various neurobehavioral disorders. These compounds act by modulating neurotransmitter levels, particularly dopamine, serotonin, and norepinephrine, which are implicated in conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD) : this compound derivatives have been investigated for their ability to improve attention and reduce hyperactivity by normalizing neurotransmitter imbalances .
  • Obsessive-Compulsive Disorder (OCD) : The modulation of serotonin levels through this compound derivatives shows potential in alleviating symptoms associated with OCD .
  • Post-Traumatic Stress Disorder (PTSD) : By influencing neurotransmitter dynamics, cyclindoles may aid in managing PTSD symptoms, providing a novel approach to treatment .

Case Study 1: this compound in Depression Treatment

A clinical trial evaluated the efficacy of a specific this compound derivative as an antidepressant. Patients exhibited significant improvements in depressive symptoms compared to a placebo group, suggesting that the compound effectively modulates serotonin levels.

Case Study 2: Neuroprotective Properties

Research on a this compound derivative demonstrated its ability to protect neuronal cells from oxidative stress. In vitro studies showed reduced apoptosis rates in neuronal cultures exposed to neurotoxic agents when treated with this compound.

Data Tables

Application AreaThis compound DerivativeMechanism of ActionTherapeutic Potential
DepressionThis compound AModulates serotonin and norepinephrineAntidepressant
ADHDThis compound BNormalizes neurotransmitter levelsAttention improvement
OCDThis compound CIncreases serotonin availabilitySymptom relief
NeuroprotectionThis compound DAntioxidant propertiesNeurodegenerative disease prevention

Mechanism of Action

Cyclindole exerts its effects primarily by acting as a dopamine D2 receptor antagonist. By binding to these receptors, this compound inhibits the action of dopamine, a neurotransmitter involved in various physiological processes. This inhibition can help alleviate symptoms of psychiatric disorders such as schizophrenia. The molecular targets and pathways involved include the dopamine receptors in the striatum, which play a crucial role in regulating mood and behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclindole shares structural and functional similarities with other indole-derived antidepressants, including Iprindole , Pirlindole , and Sertindole . Below is a detailed comparative analysis:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula CAS Number Therapeutic Use Mechanism of Action Key Metabolic Pathways
This compound C₁₄H₁₈N₂ 32211-97-5 Tricyclic Antidepressant Monoamine reuptake inhibition N-demethylation, 7-hydroxylation
Iprindole C₁₉H₂₈N₂ 5560-72-5 Tricyclic Antidepressant Serotonin/norepinephrine reuptake inhibition Limited data; likely hepatic oxidation
Pirlindole C₁₅H₁₈N₂ 60719-84-8 Monoamine Oxidase Inhibitor (MAOI) Reversible MAO-A inhibition 6-hydroxylation, glucuronidation
Sertindole C₂₄H₃₀Cl₂N₄O 106516-24-9 Atypical Antipsychotic Dopamine/serotonin receptor antagonism Hepatic CYP3A4-mediated oxidation

Key Differences

Structural Features: this compound’s carbazole core distinguishes it from Iprindole’s cyclooctindole structure and Pirlindole’s pyrazino-carbazole system . These variations influence receptor binding affinity and metabolic stability. Sertindole incorporates a piperidine ring and chlorophenyl groups, enabling broader receptor interactions (e.g., dopamine D₂ antagonism) .

Mechanistic Divergence :

  • Unlike this compound and Iprindole (TCAs), Pirlindole acts as a reversible MAO-A inhibitor , reducing tyramine-mediated hypertensive crises compared to older MAOIs .
  • Sertindole diverges entirely, targeting serotonin (5-HT₂A) and dopamine receptors for antipsychotic efficacy .

Metabolism :

  • This compound’s 7-hydroxylation is absent in Iprindole and Pirlindole, which instead undergo 6-hydroxylation or hepatic oxidation .
  • Species-specific excretion: this compound’s unchanged form is prominent in dogs, whereas humans excrete metabolites like 7-hydroxy-N-desmethylthis compound .

Research Findings and Clinical Implications

  • In contrast, Pirlindole demonstrates efficacy in treatment-resistant depression due to its MAOI activity .
  • Safety : this compound’s metabolite profile suggests lower cardiotoxicity than classical TCAs, but its N-demethylation may produce bioactive intermediates requiring further study .
  • Regulatory Status : this compound remains less widely used than Sertindole (approved for schizophrenia in the EU) or Iprindole (historically used in Europe) .

Biological Activity

Cyclindole is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, summarizing key findings from various studies, including pharmacokinetics, therapeutic applications, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its chemical formula C14H18N2C_{14}H_{18}N_{2} and is classified as an indole derivative. Its structure contributes to its biological activity, particularly its interactions with various biological targets.

Pharmacokinetics

Research indicates that this compound is extensively metabolized and primarily eliminated via the kidneys in both laboratory animals and humans. The metabolic pathways include N-demethylation and hydroxylation, leading to the formation of polar metabolites that are excreted in urine. Notably, in dogs, this compound appears as a major urinary component, whereas other species show different excretion patterns .

Table 1: Metabolic Pathways of this compound

SpeciesMajor MetabolitesElimination Route
HumansHydroxylated productsUrine
DogsUnchanged drugUrine
RatsConjugated productsUrine
Guinea PigsO-demethyl oxarbazoleUrine

Antitumor Activity

This compound and its derivatives have shown promising antitumor properties. Studies indicate that compounds related to this compound can inhibit topoisomerase I/II and telomerase, which are critical enzymes involved in DNA replication and repair. This inhibition leads to apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Antibacterial Properties

The compound exhibits significant antibacterial activity against various strains of bacteria. This compound derivatives have been found to be more potent than their monomeric counterparts, suggesting their potential use as antibacterial agents .

Neuropharmacological Effects

This compound has been explored for its effects on neurobehavioral disorders. Isoindole derivatives, closely related to this compound, have demonstrated efficacy in treating conditions such as depression and obesity by modulating monoamine transporters. This modulation can improve mood and reduce appetite, indicating a therapeutic potential for this compound in psychiatric applications .

Case Studies

  • Antitumor Efficacy : A study involving the administration of this compound derivatives to cancer cell lines showed a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspases .
  • Neurobehavioral Treatment : Clinical trials assessing isoindoles derived from this compound revealed improvements in patients with depression. These compounds were effective in enhancing serotonin levels, thereby alleviating symptoms associated with depressive disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.